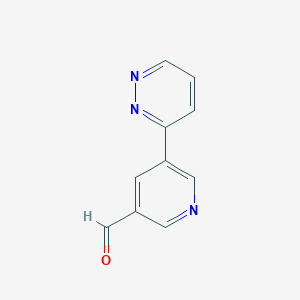

5-(Pyridazin-3-yl)nicotinaldehyde

Description

5-(Pyridazin-3-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a pyridazine ring substitution at the 5-position of the nicotinaldehyde scaffold. Nicotinaldehyde derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, with roles in NAD biosynthesis and enzyme inhibition .

Properties

CAS No. |

1346687-43-1 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-pyridazin-3-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-7H |

InChI Key |

NAUYYQYMLUJOMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-3-yl)nicotinaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Catalytic Hydrogenation of Aldehyde Groups

Nicotinaldehyde derivatives, such as 3-pyridinaldehyde, are synthesized via catalytic hydrogenation of cyanopyridines using Raney nickel under mild conditions (≤40°C, 0.2–5 bar H₂) in aqueous carboxylic acid solvents . For 5-(pyridazin-3-yl)nicotinaldehyde, similar reduction conditions could theoretically stabilize the aldehyde group while preserving the pyridazine ring.

Key Parameters from Analogous Systems

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Raney nickel (2–10 wt%) | |

| Solvent | Aqueous acetic acid | |

| Temperature | ≤40°C | |

| Hydrogen Pressure | 1 bar (optimized) | |

| Reaction Time | 3–6 hours |

Nucleophilic Addition Reactions

The aldehyde group in nicotinaldehydes participates in condensation reactions with amines, hydrazines, and hydroxylamines. For example:

-

Schiff Base Formation : Reaction with aminotriazinones (e.g., 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine) yields pyridyl-methyleneamino-triazinones under mild acidic conditions (pH 5–6) .

-

Oxime Synthesis : Analogous to (E)-nicotinaldehyde O-cinnamyloxime , this compound could form oximes via reaction with hydroxylamine derivatives, potentially enhancing stability or bioactivity.

Cross-Coupling Reactions

Pd-catalyzed C–N coupling reactions are viable for nicotinaldehyde derivatives. For instance:

-

Regioselective Coupling : 2,4-Dichloronicotinaldehyde undergoes regioselective C–N coupling with tricyclic lactams using Pd₂(dba)₃/Xantphos catalysts in MeCN at 80°C . Similar conditions could apply to this compound, leveraging the pyridazine ring’s electron-withdrawing effects to direct coupling positions.

Example Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst System | Pd₂(dba)₃ (2.5 mol%), Xantphos | |

| Base | K₂CO₃ | |

| Solvent | MeCN | |

| Temperature | 80°C |

Heterocyclic Functionalization

The pyridazine ring in this compound may undergo electrophilic substitution or cyclization reactions:

-

Vilsmeier–Haack Formylation : Used to synthesize chloroaldehydes (e.g., 2,4-dichloronicotinaldehyde) , this method could modify substituents on the pyridazine ring.

-

Cycloaddition Reactions : The aldehyde group may participate in [4+2] cycloadditions with dienes, forming fused heterocycles.

Oxidative Stability and Byproduct Formation

Nicotinaldehydes are prone to oxidation under acidic or aerobic conditions, forming carboxylic acids. In the presence of Raney nickel, over-reduction to alcohols (e.g., picolyl alcohol) or amines (e.g., picolylamine) is observed as a minor side reaction . For this compound, rigorous control of reaction parameters (pH 3.5–7, inert atmosphere) would be critical to minimize degradation .

Typical Byproducts in Analogous Systems

| Byproduct | Proportion (%) | Source |

|---|---|---|

| 3-Picolylalcohol | 0.1–0.4 | |

| 3-Picolylamine | 1.1–1.5 |

Derivatization for Analytical Confirmation

Gravimetric or HPLC-based derivatization methods are employed to quantify aldehyde yields. For example:

Scientific Research Applications

Pharmaceutical Applications

5-(Pyridazin-3-yl)nicotinaldehyde is primarily recognized for its potential as a pharmaceutical agent. Its structural similarity to nicotine suggests that it may exhibit similar biological activities without the associated toxicity.

Mechanisms of Action :

- Cytochrome P450 Inhibition : The compound has been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are involved in nicotine metabolism. This inhibition could potentially reduce the harmful effects of tobacco products and aid in smoking cessation therapies .

- Neuroprotective Effects : Research indicates that analogs of nicotinaldehyde, including this compound, may have protective effects against oxidative stress in neurodegenerative diseases such as Parkinson's disease. These compounds have shown promise in enhancing cell viability and reducing reactive oxygen species production in neuronal cell lines .

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Smoking Cessation | Inhibition of CYP2A6 and CYP2A13 | Reduces nicotine metabolism |

| Neuroprotection | Antioxidant properties | Protects against oxidative damage |

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals. Its derivatives can serve as intermediates in the production of various pesticides and herbicides.

Synthesis of Agrochemicals :

- Insecticides and Fungicides : this compound can be transformed into several active pharmaceutical ingredients (APIs) used in agrochemicals, such as Pymetrozine, an insecticide, and Pyrifenox, a fungicide .

| Agrochemical | Active Ingredient | Function |

|---|---|---|

| Pymetrozine | Derived from pyridazine derivatives | Insecticide |

| Pyrifenox | Fungicide synthesized from related compounds | Fungal control |

Research and Development

The ongoing research on this compound focuses on its synthesis, characterization, and biological evaluation.

Case Studies :

- Neuroprotective Study : A study evaluating the effects of nicotine analogs on SH-SY5Y neuronal cells demonstrated that pre-treatment with these compounds improved cell viability under oxidative stress conditions .

- Antimicrobial Activity Assessment : Novel derivatives of pyridazine compounds have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(Pyridazin-3-yl)nicotinaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The pyridazine ring is known to inhibit enzymes such as phosphodiesterase, which can lead to various physiological effects . Additionally, the aldehyde group may interact with biological macromolecules, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The substituents at the 5-position of nicotinaldehyde significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) reduce nicotinamidase inhibition potency compared to unsubstituted nicotinaldehyde . The pyridazine ring, a polar heterocycle, may enhance solubility or hydrogen-bonding interactions, though steric bulk could offset binding affinity.

- Metabolic Pathways : Nicotinaldehyde is converted to nicotinic acid (NA) via aldehyde dehydrogenases (ALDH) or alcohol dehydrogenases (ADH) . Bulky substituents (e.g., benzyloxy) may hinder enzymatic conversion, whereas smaller groups (e.g., pyridazine) might permit metabolic processing.

- Therapeutic Potential: Nicotinaldehyde’s role in NAD biosynthesis allows it to counteract NAMPT inhibitors in leukemia models . The pyridazine derivative could similarly influence NAD dynamics but may require tailored dosing due to altered pharmacokinetics.

Enzyme Inhibition Profiles

Nicotinaldehyde derivatives exhibit competitive inhibition of nicotinamidases, critical enzymes in NAD salvage pathways. For example:

Biological Activity

5-(Pyridazin-3-yl)nicotinaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound, a derivative of nicotinaldehyde, features a pyridazine ring attached to the nicotinic structure. Its chemical formula is , and it exhibits notable solubility characteristics that influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinaldehyde, including this compound, exhibit antimicrobial properties. For instance, research has shown that similar compounds possess activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi, which are responsible for tuberculosis and Chagas disease, respectively . The structure-activity relationship (SAR) suggests that modifications in the side chains significantly enhance antimicrobial potency.

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| This compound | M. tuberculosis | 0.86 |

| Analog 1 | T. cruzi | 0.75 |

| Analog 2 | Giardia lamblia | 1.2 |

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: SH-SY5Y Neuroblastoma Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with 10 μM of this compound resulted in approximately 50% reduction in cell viability under depolarizing conditions, highlighting its potential as a neuroprotective agent against calcium overload associated with neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and pathogen survival.

- Calcium Modulation : It regulates intracellular calcium levels, which is crucial for maintaining cellular homeostasis and preventing apoptosis in neuronal cells .

- Reactive Oxygen Species Scavenging : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Optimization of Structure : Further SAR studies are needed to identify modifications that enhance potency and selectivity against specific targets.

- In Vivo Studies : Animal models will provide insights into the pharmacokinetics and therapeutic efficacy of this compound in treating infections and cancer.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects against resistant strains of pathogens.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-(Pyridazin-3-yl)nicotinaldehyde, and what reaction parameters critically influence yield?

- Methodology : The synthesis of nicotinaldehyde derivatives often involves organometallic additions (e.g., Grignard or organolithium reagents) to pyridine precursors, followed by oxidation of the resulting alcohol to the aldehyde. For example, 4-substituted nicotinic acids can be synthesized via pyridyl oxazoline intermediates, as demonstrated in Scheme 2 of , where organolithium reagents react with oxazolines. Oxidation steps (e.g., using MnO₂ or Dess-Martin periodinane) are critical for aldehyde formation. Key parameters include temperature control during organometallic addition, reaction time for oxidation, and purification via column chromatography .

- Experimental Design : Optimize reaction conditions (solvent, catalyst, stoichiometry) using Design of Experiments (DoE) principles. Monitor intermediates via TLC or HPLC and confirm final product purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.5–10.5 ppm) and pyridazine/pyridine ring protons (δ ~7.5–8.5 ppm). Coupling patterns distinguish substituent positions.

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How does the electronic environment of the pyridazine ring influence the aldehyde group’s reactivity in cross-coupling reactions?

- Methodology : The electron-deficient pyridazine ring withdraws electron density from the aldehyde via conjugation, enhancing its electrophilicity. This can be quantified using Hammett substituent constants (σ values) or computational methods (DFT calculations of Fukui indices). For example, studies on N-(4-chloro-dithiazolylidene)pyridinamines ( ) show that substituent positioning alters reactivity in heterocyclic systems.

- Experimental Validation : Perform kinetic studies on nucleophilic additions (e.g., with amines or hydrazines) under varying pH and solvent conditions. Compare reaction rates with computational predictions .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodology :

- Controlled Replication : Repeat experiments under identical conditions (pH, temperature, solvent) to rule out procedural errors.

- Degradation Analysis : Use LC-MS to identify decomposition products (e.g., oxidation to carboxylic acid or ring-opening byproducts).

- Surface Reactivity : Adsorption studies on silica or glass surfaces (as in ) can clarify if degradation is bulk- or surface-mediated.

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology :

- DFT Calculations : Compute transition-state energies for potential reaction pathways (e.g., Diels-Alder vs. 1,3-dipolar cycloadditions).

- Molecular Orbital Analysis : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.